molecular formula C12H25ClN2O2 B13621035 tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride

tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride

Cat. No.: B13621035
M. Wt: 264.79 g/mol
InChI Key: LDWKADZVBGMCME-UXQCFNEQSA-N
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Description

Chemical Structure and Properties tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride is a stereospecific cyclohexylamine derivative with a tert-butyl carbamate protecting group and a methylamino substituent. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical synthesis. Its stereochemistry (1S,2R) is critical for biological activity, as seen in intermediates for kinase inhibitors or neuroactive compounds .

Synthesis and Applications
The compound is synthesized via reductive alkylation or Boc-deprotection protocols, as exemplified in patent literature (e.g., European Patent Specification procedures) . It serves as a key intermediate in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) or enzymes requiring chiral recognition.

Properties

Molecular Formula

C12H25ClN2O2

Molecular Weight

264.79 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate;hydrochloride

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4;/h9-10,13H,5-8H2,1-4H3,(H,14,15);1H/t9-,10+;/m1./s1

InChI Key

LDWKADZVBGMCME-UXQCFNEQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1NC.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like triethylamine to facilitate the reaction. The process generally involves multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as acting as inhibitors or modulators of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclohexyl ring and methylamino group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Substituents/Modifications Molecular Weight Synthetic Yield Key Properties
tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride Methylamino group, tert-butyl carbamate, cyclohexyl backbone ~308.8 g/mol Not explicitly stated Hydrochloride salt; chiral (1S,2R) configuration; solid-state stability
(trans)-N1-((1S,2R)-2-phenylcyclopropyl)cyclohexane-1,4-diamine hydrochloride Phenylcyclopropyl group, cyclohexane diamine backbone ~231.28 g/mol 59.4% Off-white solid; [α]D = +67.04° (DMSO); distinct aromatic interactions
tert-butyl ((trans)-4-(((1S,2R)-2-(3’-trifluoromethyl-biphenyl)cyclopropyl)amino)cyclohexyl)carbamate Trifluoromethyl-biphenyl substituent, cyclopropane ring Not provided 328 mg final product Pale brown solid; enhanced lipophilicity due to CF3 group
N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino-thioxomethyl derivative Dimethylamino group, thioxomethyl linker, sulfonamide moiety 672.75 g/mol Not provided High molecular complexity; CAS 1448608-07-8; specialized receptor binding

Pharmacological and Industrial Relevance

  • Target Selectivity: The methylamino group in the target compound may favor interactions with amine-binding pockets in enzymes (e.g., monoamine oxidases).
  • Commercial Availability :

    • The target compound is catalogued in building-block databases (e.g., Enamine Ltd) for medicinal chemistry, whereas analogues like the trifluoromethyl-biphenyl derivative are patent-protected intermediates .

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